molecular formula C21H18N2O3S B2926224 N-benzyl-N-(4-ethoxybenzo[d]thiazol-2-yl)furan-2-carboxamide CAS No. 900004-58-2

N-benzyl-N-(4-ethoxybenzo[d]thiazol-2-yl)furan-2-carboxamide

Cat. No. B2926224
M. Wt: 378.45
InChI Key: PIPQEUKKBNIFAS-UHFFFAOYSA-N
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Description

“N-benzyl-N-(4-ethoxybenzo[d]thiazol-2-yl)furan-2-carboxamide” is a compound that contains a thiazole ring . Thiazoles are important heterocyclic compounds that exhibit diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .


Synthesis Analysis

The synthesis of thiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions . The title compound was synthesized as described above; yield 65%, 1H NMR (DMSO-d6, 500 MHz): δ 13.25 (brs, 1H), 7.91 (d, 2H, J = 8.0 Hz), 7.79 (d, 2H, J = 8.0 Hz), 7.60 (d, 2H, J = 8.5 Hz), 7.40–7.39 (m, 5H), 7.27–7.27 (m, 2H), 3.26 (s, 3H), 2.39 (s, 3H); 13C NMR (DMSO-d6, 125 MHz): 143.1, 141.6, 139.7, 130.4, 130.3, 130.0, 129.7, 129.4, 129.3, 127.6, 126.5, 43.6, 21.4; MS (ESI): m/z: calculated [M + H]+: 485.0658; found [M + H]+: 485.0688 .


Molecular Structure Analysis

Thiazole or 1,3-thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule .


Chemical Reactions Analysis

The chemical reactions of thiazole derivatives are characterized by the reactivity of the C-5 atom for electrophilic substitution and the C-2 atom for nucleophilic substitution .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Synthesis and Reactivity

N-benzyl-N-(4-ethoxybenzo[d]thiazol-2-yl)furan-2-carboxamide belongs to a class of compounds with significant interest in synthetic chemistry for their reactivity and potential as intermediates in the synthesis of more complex molecules. Aleksandrov and El’chaninov (2017) discuss the synthesis and reactivity of related benzo[e][1,3]benzothiazole derivatives, highlighting the utility of these compounds in electrophilic substitution reactions such as nitration, bromination, formylation, and acylation (Aleksandrov & El’chaninov, 2017).

Anticancer and Anti-inflammatory Activities

Research into benzothiazole derivatives, including structures related to N-benzyl-N-(4-ethoxybenzo[d]thiazol-2-yl)furan-2-carboxamide, has shown promise in the development of new anticancer and anti-inflammatory agents. Abu‐Hashem et al. (2020) synthesized novel benzodifuranyl, 1,3,5-triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, demonstrating significant COX-2 inhibition, analgesic, and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial and Antiurease Activities

Benzothiazole derivatives have been evaluated for their potential as antimicrobial and antiurease agents. Sokmen et al. (2014) reported on the synthesis, antibacterial, antiurease, and antioxidant activities of new 1,2,4-triazole Schiff base and amine derivatives, indicating that these compounds possess effective antiurease and antioxidant activities (Sokmen et al., 2014).

Anticancer Evaluation

Romagnoli et al. (2015) focused on the design, synthesis, and evaluation of novel 3-arylaminobenzofuran derivatives for anticancer and antiangiogenic activities. Their findings suggest that certain compounds within this series exhibit potent antiproliferative activity against cancer cells, offering insights into the development of new cancer therapies (Romagnoli et al., 2015).

Chemical Properties and Applications

The chemical properties and potential applications of benzofuran and benzothiazole derivatives are extensive. Friedrichsen (1999) provides a comprehensive overview of the chemistry of benzo[c]furans and related compounds, discussing their synthesis, reactivity, and applications in various fields, including material science and pharmaceuticals (Friedrichsen, 1999).

properties

IUPAC Name

N-benzyl-N-(4-ethoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3S/c1-2-25-16-10-6-12-18-19(16)22-21(27-18)23(14-15-8-4-3-5-9-15)20(24)17-11-7-13-26-17/h3-13H,2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIPQEUKKBNIFAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=C3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-N-(4-ethoxybenzo[d]thiazol-2-yl)furan-2-carboxamide

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